molecular formula C12H22BrNO3 B14864181 Tert-butyl 2-(bromomethyl)-5,5-dimethylmorpholine-4-carboxylate

Tert-butyl 2-(bromomethyl)-5,5-dimethylmorpholine-4-carboxylate

Cat. No.: B14864181
M. Wt: 308.21 g/mol
InChI Key: IASIZQKWTJYREQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)-5,5-dimethylmorpholine-4-carboxylate: is an organic compound that features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(bromomethyl)-5,5-dimethylmorpholine-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 5,5-dimethylmorpholine-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)-5,5-dimethylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group into an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

  • **N

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-5,5-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8H2,1-5H3

InChI Key

IASIZQKWTJYREQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)CBr)C

Origin of Product

United States

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